5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide involves its ability to undergo a photochemical reaction upon exposure to light. This reaction results in a change in the shape and properties of the compound, allowing it to interact with target molecules and trigger a biological response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide are dependent on its specific application. In photopharmacology, it has been shown to activate G protein-coupled receptors upon exposure to light. In protein-protein interaction studies, it has been used to visualize and study the interactions between proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide in lab experiments is its ability to undergo a photochemical reaction, allowing for precise control over its biological activity. However, its use is limited by the need for specialized equipment to control light exposure and the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for the use of 5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide in scientific research. One area of interest is in the development of new photoswitchable agonists for G protein-coupled receptors. It may also have potential applications in the study of protein-protein interactions and the development of new fluorescent probes for imaging cellular structures. Further research is needed to fully explore the potential of this compound in these and other areas of scientific research.
Synthesemethoden
The synthesis of 5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide involves the reaction of 2-amino-5-bromo-benzotriazole, 4-ethylbenzoyl chloride, and furan-2-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide has been used in various scientific research studies. One of its applications is in the field of photopharmacology, where it is used as a photoswitchable agonist for G protein-coupled receptors. It has also been used in the study of protein-protein interactions and as a fluorescent probe for imaging cellular structures.
Eigenschaften
Molekularformel |
C20H17BrN4O2 |
---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
5-bromo-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17BrN4O2/c1-3-13-4-6-14(7-5-13)25-23-16-10-12(2)15(11-17(16)24-25)22-20(26)18-8-9-19(21)27-18/h4-11H,3H2,1-2H3,(H,22,26) |
InChI-Schlüssel |
FMDIUQKGMRSICX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)Br)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.